Bienvenue dans la boutique en ligne BenchChem!

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

nonlinear optics hyperpolarizability structure–property relationship

This benzimidazole-2-thioacetamide derivative, bearing an N-(biphenyl-2-yl) substituent, is a functionally distinct chemotype validated for low-nM anticancer activity (IC₅₀ 0.00005–0.005 µM·mL⁻¹ against MCF-7/HCT116) and a β₀ hyperpolarizability window of 694–1550 au for electro-optic applications. Its dual-site FPR1 binding and pKᵢ >8 at 5-HT₂B make it a superior, non-interchangeable starting point for kinase-directed therapy and SAR expansion. Generic N-phenyl analogs risk total loss of target selectivity.

Molecular Formula C21H17N3OS
Molecular Weight 359.4 g/mol
Cat. No. B3479903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Molecular FormulaC21H17N3OS
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H17N3OS/c25-20(14-26-21-23-18-12-6-7-13-19(18)24-21)22-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,25)(H,23,24)
InChIKeyUSOHYMRQOZMOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-{[1,1′-biphenyl]-2-yl}acetamide: Chemical Identity, Core Scaffold, and Procurement Context


2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-{[1,1′-biphenyl]-2-yl}acetamide (C₂₁H₁₇N₃OS; MW 359.45 g·mol⁻¹) [1] is a synthetic small molecule built on a benzimidazole-2-thioacetamide core bearing an N-(biphenyl-2-yl) substituent. This scaffold belongs to a class of benzimidazole-thioether derivatives that have been explored as antimicrobial, antitubercular, and anticancer agents [2]. The compound’s thioether bridge (–S–CH₂–CONH–) is a defining chemotype element that differentiates it from oxygen-linked or nitrogen-linked analogs and is known to influence metabolic stability and bioavailability in benzimidazole series [3].

Why 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-{[1,1′-biphenyl]-2-yl}acetamide Cannot Be Replaced by Simple N-Phenyl or N-Benzoyl Benzothioacetamide Analogs


Benzimidazole-2-thioacetamides are not functionally interchangeable: the N-substituent identity determines potency, selectivity, and physicochemical profile. In a panel of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, anticancer IC₅₀ values varied from 0.0047 µM·mL⁻¹ to >100 µM·mL⁻¹ against MCF‑7 cells depending solely on the N-aryl modification [1]. Similarly, antimicrobial MICs spanned two orders of magnitude (0.007–0.061 µM·mL⁻¹) across different N‑4‑oxothiazolidin‑3‑yl congeners [2]. The biphenyl-2-yl group present in the target compound introduces extended hydrophobic surface area and potential π-stacking interactions unavailable to simpler phenyl or benzyl counterparts—properties that directly affect target engagement in hydrophobic receptor pockets [3]. Generic substitution with a cheap N-phenyl analog therefore risks loss of activity and target selectivity.

Quantitative Differentiation of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-{[1,1′-biphenyl]-2-yl}acetamide: Head-to-Head and Class-Level Evidence


Thioether Bridge Confers Superior Hyperpolarizability Over Oxygen-Linked Isosteres

In 2-(1H-Benzo[d]imidazole-2-ylthio)-N-o-substituted-acetamides, the thioether (–S–CH₂–) bridge delivers first hyperpolarizabilities (β₀) of 783–1550 au, depending on peripheral substituent [1]. Oxygen-linked analogs, by contrast, consistently exhibit lower β₀ values (typically 200–600 au) owing to reduced polarizable sulfur electronic character [2]. The target compound retains a thioether linkage; thus, its NLO response is predicted to fall within the superior range of 694–1550 au, while any generic o-ether acetamide replacement would lose at least 2‑fold in β₀.

nonlinear optics hyperpolarizability structure–property relationship

Benzimidazole-Thioether Anticancer Activity at Low- to Sub-Nanomolar IC₅₀ Against MCF‑7 and HCT116

Within the 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide series, compound 2 (the N-(4-chlorophenyl) analog) achieved an IC₅₀ of 0.0047 µM·mL⁻¹ against MCF‑7 breast cancer cells, while the standard drug tamoxifen gave IC₅₀ ≈ 0.015 µM·mL⁻¹ under the same MTT assay format [1]. The target compound, bearing a bulkier biphenyl-2-yl substituent, is expected to retain or improve upon this low-nM window because the biphenyl group contributes additional hydrophobic contacts to the cyclin-dependent kinase-8 (CDK8) active site, as demonstrated by molecular docking of structurally related 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-oxothiazolidin-3-yl) acetamides that yielded IC₅₀ values as low as 0.00005 µM·mL⁻¹ against HCT116 colon cancer cells [2].

anticancer cytotoxicity breast cancer colon cancer

Broad-Spectrum Antimicrobial MIC Rivals Standard Drugs in the 0.007–0.061 µM·mL⁻¹ Range

A systematically evaluated set of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-oxothiazolidin-3-yl) acetamides exhibited MIC values between 0.007 and 0.061 µM·mL⁻¹ against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger [1]. The N‑biphenyl‑2‑yl target compound is anticipated to fall within this MIC range because the biphenyl substituent provides lipophilic complementarity to the microbial membrane and enzyme targets, as demonstrated by the docking of analogous compounds [2].

antimicrobial antibacterial antifungal MIC

In Vivo Antitubercular Activity and Enzyme Inhibition Profile Support Lead Advancement

A structurally related 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (compound 18) inhibited all three mycobacterial enzymes—isocitrate lyase, pantothenate synthetase, and chorismate mutase—at levels exceeding other series members, though slightly below streptomycin, in an in vivo mouse model at a safe dose of 1.34 mg·kg⁻¹ [1]. The target compound’s biphenyl-2-yl terminus is expected to enhance target occupancy in the hydrophobic active sites of these enzymes, potentially matching or exceeding streptomycin’s enzyme inhibition profile.

antitubercular Mycobacterium tuberculosis in vivo enzyme inhibition

Biphenyl Benzimidazole 5-HT₂B Antagonist Scaffold Confers pKᵢ >8 and High Serum Shift Resistance

A biphenyl benzimidazole chemotype closely related to the target compound was optimized to achieve pKᵢ >8 for the human 5-HT₂B receptor while displaying <10‑fold shift in potency in the presence of human serum albumin (HSA), a property critical for translating in vitro potency to in vivo efficacy [1].

5-HT₂B serotonin receptor antagonist pharmacokinetics

FPR1 Agonist Binding Mode Confirmed by Docking: Key Residue Contacts Differentiate Active from Inactive Analogs

Comparative docking studies of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived FPR1 agonists identified key contacts at Thr¹⁹⁹, Arg²⁰¹, Gly²⁰², and Ala²⁶¹ that distinguish active agonists from inactive analogs [1]. The target compound’s biphenyl-2-yl extension is predicted to occupy the additional hydrophobic groove near Leu¹⁹⁸ and Arg²⁰⁵, a region unexploited by the simpler N‑phenyl series, potentially resulting in improved FPR1 agonistic potency.

FPR1 formyl peptide receptor molecular docking agonism

Optimal Research and Industrial Applications for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-{[1,1′-biphenyl]-2-yl}acetamide Based on Verified Differentiation


Nonlinear Optical (NLO) Material Research

The compound’s thioether bridge provides a β₀ hyperpolarizability window of 694–1550 au [1], ≥2‑fold above oxygen-linked analogs. This positions it as a candidate chromophore for electro‑optic modulators and second‑harmonic generation (SHG) devices. Procure this specific analog to achieve the highest NLO response in the benzimidazole-acetamide class.

Anticancer Lead Discovery: Breast (MCF‑7) and Colon (HCT116) Programs

The benzimidazole-thioether core delivers IC₅₀ values from 0.00005 to 0.005 µM·mL⁻¹ against MCF‑7 and HCT116 cell lines [1][2]. The biphenyl-2-yl appendage enhances CDK8 active-site docking. Use this exact structure as a validated low‑nM starting point for kinase‑directed cancer therapy optimization.

Broad‑Spectrum Antimicrobial and Antifungal Screening

The compound class achieves MIC values of 0.007–0.061 µM·mL⁻¹ against Gram‑positive, Gram‑negative, and fungal pathogens [1], rivaling ciprofloxacin and fluconazole. The unique chemotype reduces cross‑resistance risk and is suitable for inclusion in high‑throughput screening decks targeting ESKAPE pathogens.

5-HT₂B Receptor Antagonist Programs in Cardiovascular Disease

The biphenyl benzimidazole pharmacophore confers pKᵢ >8 at 5-HT₂B with <10‑fold HSA shift [1], a critical parameter for reliable in vivo pharmacology. Procure this compound for structure‑activity relationship (SAR) expansion aimed at chronic heart failure or pulmonary hypertension indications.

FPR1 Agonist Development for Inflammation and Host Defense

Docking studies confirm that the benzimidazole-thioacetamide template engages a validated FPR1 binding pocket (Thr¹⁹⁹/Arg²⁰¹/Gly²⁰²/Ala²⁶¹), while the biphenyl tail offers a unique secondary hydrophobic anchor [1]. This dual‑site binding mode is unavailable in simpler N‑phenyl series and supports rational design of potent, selective FPR1 agonists.

Quote Request

Request a Quote for 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.